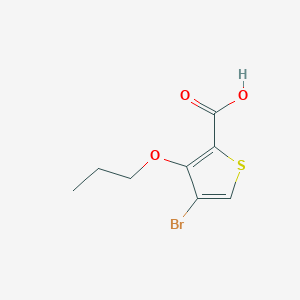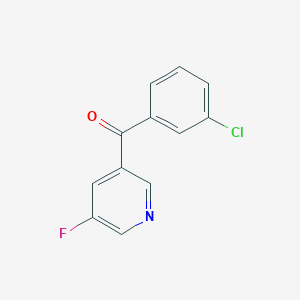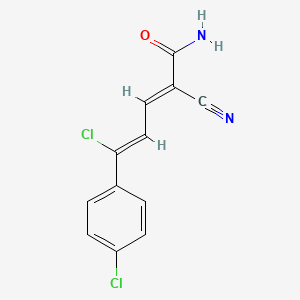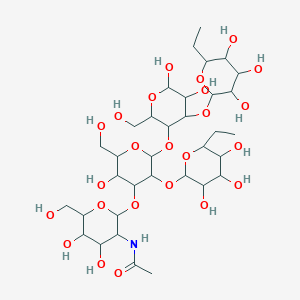
N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, 3-chloro-N-[2-(2-chlorophenyl)ethyl]-2,2-dimethyl-: is an organic compound belonging to the amide class It is characterized by the presence of a propanamide backbone with specific substitutions, including a 3-chloro group, a 2,2-dimethyl group, and a 2-(2-chlorophenyl)ethyl group
准备方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for preparing propanamide derivatives involves the condensation reaction between urea and propanoic acid. This reaction typically requires heating and may involve the use of a catalyst to facilitate the formation of the amide bond.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate, which can be achieved by heating the compound to remove water and form the desired amide.
Industrial Production Methods: Industrial production of propanamide derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise temperature control to achieve efficient production.
化学反应分析
Types of Reactions:
Oxidation: Propanamide derivatives can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert propanamide derivatives into amines or other reduced forms. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce chlorine or bromine atoms into the compound using reagents like chlorine gas or bromine.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine gas, bromine.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
科学研究应用
Chemistry: Propanamide derivatives are used as intermediates in organic synthesis, serving as building blocks for the preparation of more complex molecules. They are also studied for their reactivity and potential to form novel compounds.
Biology: In biological research, propanamide derivatives are investigated for their potential as enzyme inhibitors or modulators of biological pathways. Their ability to interact with specific proteins makes them valuable tools in biochemical studies.
Medicine: Propanamide derivatives have potential applications in medicinal chemistry, where they are explored for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting various diseases.
Industry: In industrial applications, propanamide derivatives are used as precursors for the synthesis of specialty chemicals, polymers, and agrochemicals. Their versatility makes them valuable in various manufacturing processes.
作用机制
The mechanism of action of propanamide derivatives depends on their specific chemical structure and the target they interact with. Generally, these compounds can bind to enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the application, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways.
相似化合物的比较
Propanamide: The parent compound, propanamide, lacks the specific substitutions found in 3-chloro-N-[2-(2-chlorophenyl)ethyl]-2,2-dimethyl-propanamide.
N-Substituted Propanamides: Compounds with different N-substituents, such as N-methylpropanamide or N-phenylpropanamide, exhibit different chemical and biological properties.
Uniqueness: The unique combination of the 3-chloro group, 2,2-dimethyl group, and 2-(2-chlorophenyl)ethyl group in propanamide, 3-chloro-N-[2-(2-chlorophenyl)ethyl]-2,2-dimethyl-, imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
243963-37-3 |
|---|---|
分子式 |
C13H17Cl2NO |
分子量 |
274.18 g/mol |
IUPAC 名称 |
3-chloro-N-[2-(2-chlorophenyl)ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H17Cl2NO/c1-13(2,9-14)12(17)16-8-7-10-5-3-4-6-11(10)15/h3-6H,7-9H2,1-2H3,(H,16,17) |
InChI 键 |
VRRFXCMOQBCUAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCl)C(=O)NCCC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)
![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)

![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)
![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)

![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)
